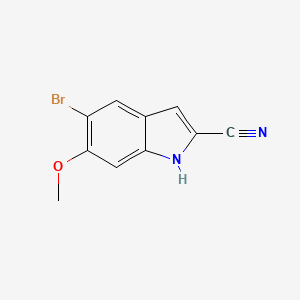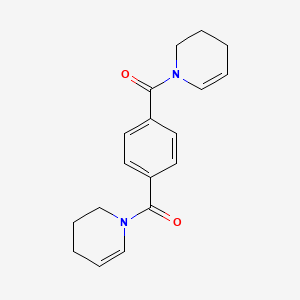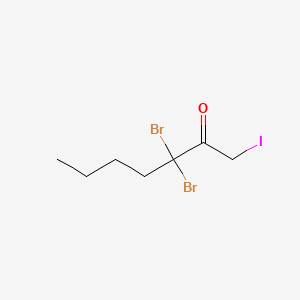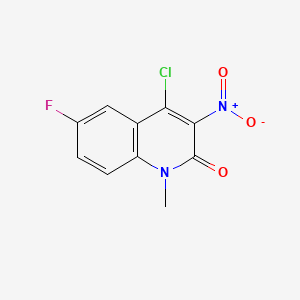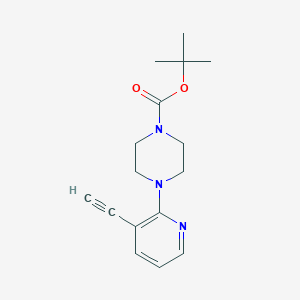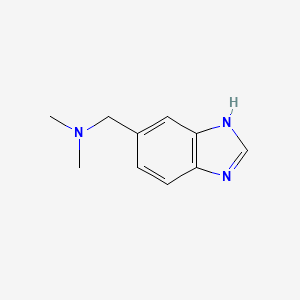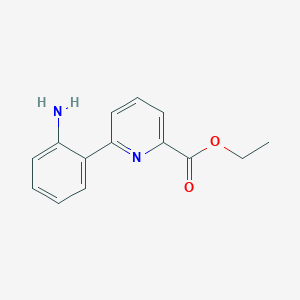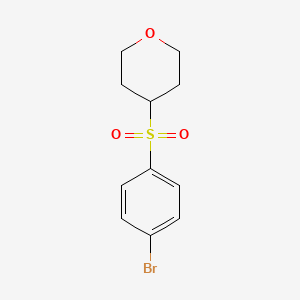![molecular formula C18H21NO4 B13938448 (2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)
(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid: is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of (S)-3-amino-3-(1-naphthyl)-propionic acid. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid typically involves the protection of the amino group of (S)-3-amino-3-(1-naphthyl)-propionic acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods: In an industrial setting, the production of Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and the product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Amidation: The compound can react with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Amidation: Carboxylic acids or their derivatives, coupling reagents like DCC or EDC.
Substitution: Various electrophiles under nucleophilic substitution conditions.
Major Products:
Deprotection: (S)-3-Amino-3-(1-naphthyl)-propionic acid.
Amidation: Amides derived from the reaction with carboxylic acids.
Substitution: Substituted derivatives depending on the electrophile used.
Scientific Research Applications
Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the design and synthesis of pharmaceutical agents, particularly those targeting specific amino acid sequences.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules and can be used in studies involving enzyme-substrate interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, interacting with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid: Similar structure with an additional carbon in the side chain.
Boc-(S)-3-Amino-3-(2-naphthyl)-propionic acid: Similar structure with the naphthyl group in a different position.
Boc-(S)-3-Amino-3-(phenyl)-propionic acid: Similar structure with a phenyl group instead of a naphthyl group.
Uniqueness: Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid is unique due to the presence of the 1-naphthyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of peptides and other complex molecules where precise control over the structure and reactivity is required .
Properties
Molecular Formula |
C18H21NO4 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)14(16(20)21)15(19)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14-15H,19H2,1-3H3,(H,20,21)/t14-,15?/m0/s1 |
InChI Key |
PHJMVBSBYIBVHZ-MLCCFXAWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C(C1=CC=CC2=CC=CC=C21)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C1=CC=CC2=CC=CC=C21)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B13938372.png)
